5-氨基-1-(乙氧甲基)-1H-1,2,3-三唑-4-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

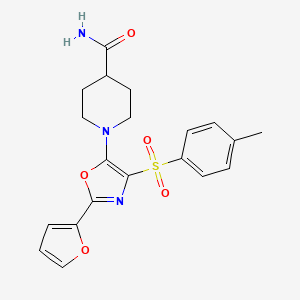

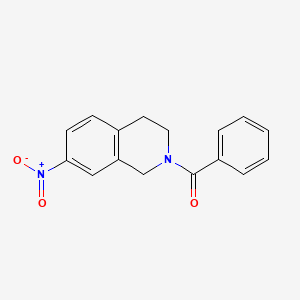

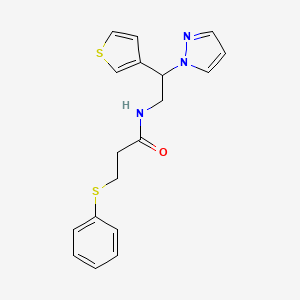

The compound is a derivative of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole . This class of compounds, known as triazoles, are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 5-amino-1-arylpyrazole-4-carbonitriles, have been synthesized starting from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction .Molecular Structure Analysis

The compound likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The specific reactions would depend on the functional groups present in the compound.科学研究应用

合成与化学应用

- 氟代烷基化合物的合成:该化合物用于合成氟代烷基二氢氮杂唑[1,5-a]嘧啶,证明了在有机合成和化学转化中的用途 (Goryaeva 等人,2009).

- 抗菌活性:对从涉及类似化合物的反应中合成的 1,2,4-三唑衍生物的研究表明,一些对测试微生物具有良好或中度的抗菌活性,突出了潜在的药物应用 (Bektaş 等人,2007).

- HIV-1 抑制剂:与该化合物的合成过程相关的三氮杂吡唑衍生物已被评估其作为 HIV-1 抑制剂的潜力,显示出对该病毒的中等活性 (Larsen 等人,1999).

- 固相肽合成:一种新型的偶联试剂,乙基 1-羟基-1H-1,2,3-三唑-4-羧酸盐,在合成方法中相关,已被开发用于固相肽合成,突出了三唑衍生物在肽偶联反应中的多功能性 (Robertson 等人,1999).

材料科学与缓蚀

- 缓蚀:3,5-双(4-甲氧苯基)-4-氨基-1,2,4-三唑已被证明可以抑制盐酸介质中低碳钢的腐蚀,证明了三唑衍生物在腐蚀防护中的潜力 (Bentiss 等人,2009).

光物理性质

- 发光和非线性光学性质:对 4-氨基-5-(1-羟基-乙基)-2,4-二氢-[1,2,4]三唑-3-硫酮的研究探索了其结构、发光和非线性光学性质,表明其在材料科学中用于设计具有特定光物理特性的化合物 (Nadeem 等人,2017).

未来方向

作用机制

Target of Action

The primary target of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is an enzyme called Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues .

Mode of Action

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride interacts with its target, NNMT, by inhibiting its activity . This inhibition leads to changes in the metabolism of the cell, specifically affecting the methylation of nicotinamide and related compounds .

Biochemical Pathways

The inhibition of NNMT by 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride affects several biochemical pathways. It influences the conversion of white fat cells to metabolically active brown-like fat cells, aiding in weight management and improved metabolism . It also promotes mitochondrial biogenesis and enhances energy production within cells .

Result of Action

The molecular and cellular effects of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride’s action include the promotion of the production of the GLUT4 receptor and the boosting of metabolic inefficiency, leading to increased energy burn . It also helps in maintaining efficient energy metabolism and preserving muscle mass .

属性

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O.ClH/c1-2-13-3-12-6(9)4(5(7)8)10-11-12;/h2-3,9H2,1H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCXRADASHNNTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C(=N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)

![3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2641998.png)

![N-(2-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2642009.png)

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2642012.png)